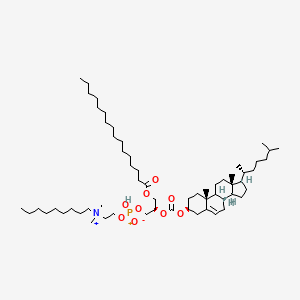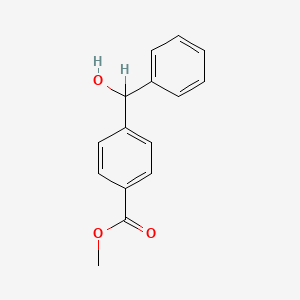
Methyl 4-(hydroxy(phenyl)methyl)benzoate
Overview
Description
Methyl 4-(hydroxy(phenyl)methyl)benzoate is an organic compound with the CAS Number: 108475-89-4 . It has a molecular weight of 242.27 . The compound is a solid at room temperature and is stored in a dry environment at 2-8°C . The IUPAC name for this compound is methyl 4-[hydroxy (phenyl)methyl]benzoate .
Molecular Structure Analysis
The InChI code for Methyl 4-(hydroxy(phenyl)methyl)benzoate is1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 . This compound contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 hydroxyl group, and 1 secondary . Physical And Chemical Properties Analysis
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a solid at room temperature . It is stored in a dry environment at 2-8°C . The melting point of a similar compound, Methyl 4-hydroxymethylbenzoate, is reported to be between 47 - 50 °C .Scientific Research Applications
Antimicrobial Properties
Methyl 4-(hydroxy(phenyl)methyl)benzoate exhibits antimicrobial activity. It is commonly used as a preservative in foods, drugs, and cosmetics . Researchers have explored its effectiveness against various microorganisms, including bacteria and fungi.
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in pharmaceutical synthesis. Its structure allows for modifications, making it useful for creating derivatives with specific pharmacological properties. Scientists have investigated its role in drug development and optimization .
Flavoring Agent in Food
Methyl 4-(hydroxy(phenyl)methyl)benzoate contributes to the flavor profile of certain foods. It is sometimes used as a flavoring agent due to its pleasant aroma and taste. Research has focused on its sensory impact and potential applications in the food industry .
Volatile Component in Plants and Mushrooms
Natural sources contain methyl 4-(hydroxy(phenyl)methyl)benzoate as a volatile component. It can be found in various plants and mushrooms. Researchers have studied its occurrence, biosynthesis, and ecological roles in these organisms .
Cosmetic Formulations
As an antimicrobial agent, this compound finds applications in cosmetics and personal-care products. It helps extend the shelf life of creams, lotions, and other cosmetic formulations. Studies explore its safety, efficacy, and compatibility with other ingredients .
Single Crystal Structure Analysis
Researchers have determined the single crystal X-ray structure of methyl 4-(hydroxy(phenyl)methyl)benzoate. This analysis provides insights into its molecular arrangement, packing, and intermolecular interactions. Such studies contribute to our understanding of crystallography and solid-state properties .
Mammary Gland Development Studies
Interestingly, low doses of “endocrine disrupting chemicals” (EDCs), including methyl 4-(hydroxy(phenyl)methyl)benzoate, have been investigated for their effects on mammary gland development and proliferative activity. These studies aim to understand potential health implications .
Safety and Hazards
Methyl 4-(hydroxy(phenyl)methyl)benzoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 4-(hydroxy(phenyl)methyl)benzoate, also known as Methyl paraben or NIPAGIN , primarily targets microorganisms . It is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It has a phenol hydroxyl structure, which gives it stronger antibacterial properties compared to benzoic acid and sorbic acid .
Mode of Action
The compound works by disrupting the cell membranes of microorganisms , causing the proteins within the cell to denature . It can also inhibit the activity of the respiratory enzyme system and electron transfer enzyme system of microbial cells .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of microbial cells, leading to their death .
Result of Action
The primary result of the action of Methyl 4-(hydroxy(phenyl)methyl)benzoate is the inhibition of microbial growth , thereby preventing spoilage and extending the shelf life of products . In the presence of sunlight, it has been found to have cytotoxic effects on keratinocytes, mediating DNA damage and modulating esterase metabolism, which results in skin damage and favors cancer progression .
Action Environment
The action of Methyl 4-(hydroxy(phenyl)methyl)benzoate can be influenced by environmental factors. For instance, its antimicrobial activity is related to the pH of the solution, with its activity decreasing as the pH increases . It can also be bound by certain high molecular compounds such as methyl cellulose and gelatin protein, which can cause it to lose its preservative activity .
properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





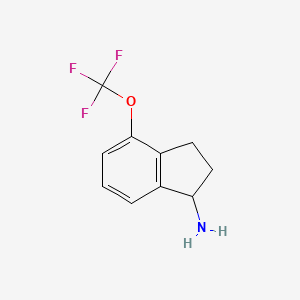

![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)
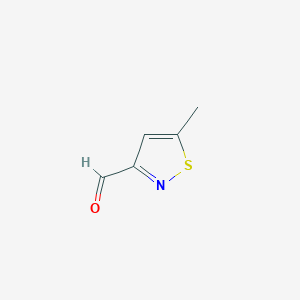



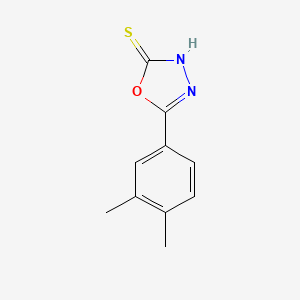

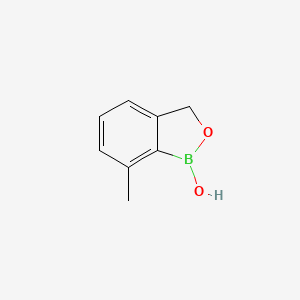
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3080483.png)
